tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVGMCMFDHVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-5-fluoropyridine, N-Boc-piperazine, K2CO3, DMF, 85–100 °C, 3–16 h | Straightforward, uses common reagents | May require catalyst for low reactivity; limited to activated halides | Moderate to good (40–80 estimated) |
| Buchwald–Hartwig Amination | Halogenated fluoropyridine, Pd catalyst, ligand, base, toluene/DMF, 80–110 °C | Broad substrate scope, good for sterically hindered substrates | Requires expensive catalysts, inert atmosphere | Moderate (40–60) |
| Photoredox Catalysis (Emerging) | N-Boc-piperazine, photocatalyst, TEMPO, O2, blue LED, dichloroethane, 10 h | Mild conditions, selective | Limited reports for fluoropyridines, longer reaction times | High yield in related systems (up to 95%) |
Research Findings and Notes
- The preparation of tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate typically follows the strategy of coupling a protected piperazine with a halogenated fluoropyridine under basic conditions.
- Copper-catalyzed SNAr reactions have been reported to enhance yields and reaction rates.
- Buchwald–Hartwig amination is a reliable alternative when SNAr is inefficient, especially for bromo-substituted fluoropyridines.
- Photoredox methods offer promising mild alternatives but require further exploration for this specific compound.
- Purification is generally achieved by silica gel chromatography, and the product is isolated as a solid, often characterized by LC/MS and NMR.
- Analogous compounds with nitro or amino substitutions at the pyridine ring have been synthesized with yields ranging from 40% to 95%, suggesting similar potential for the fluorinated derivative.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the pyridine ring undergoes substitution with nucleophiles under basic conditions. This reaction is pivotal for introducing functional groups or modifying electronic properties.
Mechanistic Insight: The electron-withdrawing effect of the pyridine nitrogen enhances the electrophilicity of the C-F bond, facilitating nucleophilic displacement.
Cross-Coupling Reactions
The fluoropyridine moiety participates in palladium-catalyzed coupling reactions, enabling C-C or C-N bond formation.
Buchwald-Hartwig Amination
| Aryl Halide | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos, Cs₂CO₃ | tert-Butyl 4-(5-(p-tolylamino)pyridin-2-yl)piperazine-1-carboxylate | 81% | |
| 2-Iodoaniline | Pd₂(dba)₃/BINAP, t-BuONa | tert-Butyl 4-(5-(2-aminophenyl)pyridin-2-yl)piperazine-1-carboxylate | 68% |
Suzuki-Miyaura Coupling
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | tert-Butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate | 85% | |
| 4-Fluorophenylboronic acid | PdCl₂(dppf), NaHCO₃, DMF | tert-Butyl 4-(5-(4-fluorophenyl)pyridin-2-yl)piperazine-1-carboxylate | 76% |
Key Observation: Electron-deficient boronic acids exhibit faster coupling rates due to enhanced transmetallation.
Deprotection and Functional Group Interconversion
The tert-butyloxycarbonyl (Boc) group is selectively removable, enabling further derivatization of the piperazine ring.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 h | 4-(5-Fluoropyridin-2-yl)piperazine hydrochloride | 95% | |
| TFA/DCM (1:1) | 0°C → RT, 4 h | 4-(5-Fluoropyridin-2-yl)piperazine trifluoroacetate | 89% |
Applications: Deprotected piperazine intermediates are used in synthesizing kinase inhibitors and antimicrobial agents .
Oxidation of Piperazine Ring
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 12 h | tert-Butyl 4-(5-fluoropyridin-2-yl)-2-oxopiperazine-1-carboxylate | 63% |
Reduction of Pyridine Ring
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 24 h | tert-Butyl 4-(5-fluoropiperidin-2-yl)piperazine-1-carboxylate | 58% |
Note: Partial reduction of the pyridine ring requires careful control of hydrogen pressure to avoid over-reduction .
Stability and Side Reactions
-
Hydrolytic Stability : The Boc group is stable under neutral aqueous conditions (pH 5–7) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media.
-
Thermal Decomposition : Above 200°C, decarboxylation occurs, yielding 4-(5-fluoropyridin-2-yl)piperazine and CO₂.
Comparative Reactivity with Analogues
| Compound | Reactivity Trend | Key Difference |
|---|---|---|
| tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | Slower SNAr due to weaker C-Cl bond polarization | Higher electrophilicity of C-F vs. C-Cl |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Faster Suzuki coupling | Better leaving group ability of Br vs. F |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, particularly in developing drugs targeting the central nervous system (CNS).
2. Biological Research
The compound is extensively used in studies involving receptor-ligand interactions and enzyme inhibition. Its fluorinated pyridine moiety contributes to its binding affinity with various biological targets, making it a valuable tool in pharmacological research.
3. Industrial Applications
In addition to its medicinal uses, this compound is employed in the development of agrochemicals and other industrial chemicals. Its reactivity allows for the synthesis of diverse derivatives that can be tailored for specific industrial applications.
Case Studies
Case Study 1: Receptor Binding Studies
Research has shown that this compound exhibits high binding affinity for certain neurotransmitter receptors. In vitro studies demonstrated that modifications to the piperazine ring could enhance selectivity for serotonin receptors, indicating potential for developing targeted antidepressants.
Case Study 2: Enzyme Inhibition
In enzyme inhibition assays, this compound was evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Results indicated that it effectively reduced MAO activity, suggesting its potential as a therapeutic agent in managing mood disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of tert-Butyl Piperazine-1-carboxylate Derivatives
Biological Activity
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 918502-22-4) is a synthesized compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H20FN3O2
- Molecular Weight: 281.329 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluoropyridine moiety enhances its binding affinity to various molecular targets, potentially modulating their functions. The compound has been shown to participate in:
- Receptor-Ligand Interactions: It can act as an antagonist or agonist depending on the target receptor.
- Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, which is crucial for its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Neuropharmacological Effects
Studies have shown that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating disorders like depression and anxiety.
2. Antidepressant Activity
In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit antidepressant-like effects through modulation of serotonin receptors. The specific interaction with the serotonin receptor subtypes remains an area of active research.
3. Antitumor Properties
Some studies suggest that similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines. While direct evidence for this compound is limited, its structural similarities to known antitumor agents warrant further investigation.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds indicate that minor modifications in the piperazine ring or substituents can significantly alter biological activity. For instance:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | Fluorine at position 6 | Different receptor affinity patterns observed |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Bromine instead of fluorine | Exhibited reduced potency in receptor binding assays |
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a halogenated pyridine derivative (e.g., 2-chloro-5-fluoropyridine). Key steps include:
- Reagent selection : Potassium carbonate is commonly used as a base in polar aprotic solvents like 1,4-dioxane under reflux (110°C, 12 h) to facilitate substitution .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates the product with yields averaging 78–88% .
- Optimization : Microwave-assisted synthesis (e.g., 100°C, 3 hours) with palladium catalysts can improve efficiency in coupling reactions involving boronate esters .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR : and NMR verify the piperazine ring, tert-butyl group, and fluoropyridine moiety. For example, tert-butyl protons appear as a singlet at ~1.46 ppm in CDCl .
- Mass spectrometry : HRMS (e.g., m/z 372.2 [M+H]) confirms molecular weight .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic P1 space group with unit cell parameters: ) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the fluoropyridine ring.
- Docking studies : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities to active sites .
- Reaction mechanism validation : Transition state modeling for SNAr reactions explains rate-limiting steps and regioselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Assess concentration-dependent effects using assays like enzyme inhibition (IC) or cellular viability (MTT).
- Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation pathways that may alter observed activity .
- Structural analogs : Compare with tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine derivatives to isolate fluorine-specific effects .
Q. How is the compound’s stability under varying pH and temperature conditions evaluated?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC monitoring of degradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage recommendations (e.g., sealed, room temperature) .
Methodological Considerations
Q. What purification techniques maximize yield while minimizing impurities?
Q. How are piperazine ring conformations analyzed to inform drug design?
- Single-crystal X-ray diffraction : Reveals chair vs. boat conformations and hydrogen-bonding networks (e.g., N–H···O interactions in P2/n space group) .
- Dynamic NMR : Detects ring-flipping kinetics in solution by variable-temperature NMR .
Application-Oriented Questions
Q. What role does the fluoropyridine moiety play in enhancing pharmacokinetic properties?
Q. How is the compound utilized as a precursor in kinase inhibitor development?
- Functionalization : The piperazine nitrogen is deprotected (HCl/dioxane) to generate free amines for amide or urea coupling .
- Case study : Analog NCT-503 (a thiourea derivative) showed nanomolar inhibition of phosphoglycerate dehydrogenase in cancer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
